molecular formula C22H45N3 B1264730 (2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine

(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine

Cat. No. B1264730
M. Wt: 351.6 g/mol
InChI Key: HXWVJOJFQXWXFE-CAQIQVKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine is a monoterpenoid.

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides

A study by Hřebabecký et al. (2006) elaborated on the synthesis of novel conformationally locked carbocyclic nucleosides derived from 3-(Hydroxymethyl)bicyclo[2.2.1]heptane-2,5-diol. This complex synthesis involved several steps, leading to the creation of thymine and purine derivatives, which are essential components of nucleic acids. This research highlights the potential of bicyclo[2.2.1]heptane derivatives in the synthesis of nucleoside analogs, which could have implications in medicinal chemistry, especially in antiviral and anticancer drug development (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Homogeneous Hydrogenation

The research by Brown, Evans, and James (2003) focused on the directed homogeneous hydrogenation of specific compounds, including the use of bicyclo[2.2.1]heptanyl derivatives. This study is significant in understanding the catalytic processes involving these compounds, potentially offering insights into more efficient and selective chemical synthesis methods (Brown, Evans, & James, 2003).

Radical Rearrangements

Walton (1988) investigated the homolytic rearrangements of bicyclo[2.2.0]hexane and bicyclo[3.2.0]heptane. The study provided valuable insights into the behavior of free radicals in these compounds, which is crucial for understanding their reactivity and stability. Such knowledge is essential in the field of organic chemistry, particularly in reaction mechanism studies and the design of new synthetic routes (Walton, 1988).

X-ray Structures and Polymerisation Applications

Kwon et al. (2017) conducted a study on the synthesis, characterization, and X-ray structures of Zn(II) complexes containing bis-camphoryldiimine ligands. These complexes were found to be efficient catalysts for the ring-opening polymerization of rac-lactide, yielding polylactide with good molecular weights and narrow polydispersity indices. This research is significant in the field of polymer chemistry, offering potential applications in the synthesis of biodegradable polymers (Kwon, Nayab, Lee, & Jeong, 2017).

properties

Product Name

(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine

Molecular Formula

C22H45N3

Molecular Weight

351.6 g/mol

IUPAC Name

(2R)-2-N-[2-(1-bicyclo[2.2.1]heptanyl)ethyl]-1-N-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine

InChI

InChI=1S/C22H45N3/c1-5-7-8-20(16-25-21(17-23-4)18(3)6-2)24-14-13-22-11-9-19(15-22)10-12-22/h18-21,23-25H,5-17H2,1-4H3/t18-,19?,20-,21+,22?/m1/s1

InChI Key

HXWVJOJFQXWXFE-CAQIQVKASA-N

Isomeric SMILES

CCCC[C@H](CN[C@@H](CNC)[C@H](C)CC)NCCC12CCC(C1)CC2

Canonical SMILES

CCCCC(CNC(CNC)C(C)CC)NCCC12CCC(C1)CC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine
Reactant of Route 2
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine
Reactant of Route 3
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine
Reactant of Route 6
(2R)-N2-[2-(4-bicyclo[2.2.1]heptanyl)ethyl]-N1-[(2R,3R)-3-methyl-1-(methylamino)pentan-2-yl]hexane-1,2-diamine

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